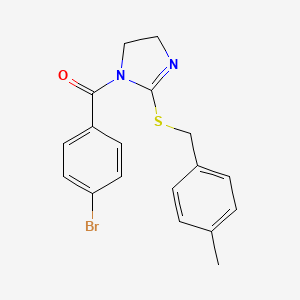

(4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a brominated aromatic derivative featuring a 4,5-dihydroimidazole core substituted with a 4-methylbenzylthio group and a 4-bromophenyl ketone moiety. Its structure combines electron-withdrawing (bromine) and electron-donating (methylbenzylthio) groups, which influence its electronic properties and reactivity. The compound’s synthesis typically involves coupling reactions between pre-functionalized imidazole intermediates and brominated aromatic ketones, as seen in analogous protocols .

Properties

IUPAC Name |

(4-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2OS/c1-13-2-4-14(5-3-13)12-23-18-20-10-11-21(18)17(22)15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCZTAAKIBHRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and an amine, the imidazole ring can be formed through a condensation reaction.

Introduction of the Bromophenyl Group: This can be achieved through a substitution reaction where a bromophenyl halide reacts with the imidazole intermediate.

Attachment of the Methylbenzylthio Group: This step might involve a thiol-ene reaction where a methylbenzylthiol is added to the imidazole derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group.

Reduction: Reduction reactions could target the imidazole ring or the bromophenyl group.

Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the bromophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of imidazole are explored for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action for compounds like (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on their specific biological target. Generally, they might interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Brominated Aryl Groups

- Compound 25 (): A structurally related imidazo-triazole derivative with a 4-bromophenyl group and a thiophen-2-yl substituent. Unlike the target compound, this analog includes a fused triazole-indole system, which enhances π-conjugation and may increase binding affinity in biological systems.

- Compound 27 (): A bromophenyl acetamide derivative with a triazinoindole-thioether group. While lacking the imidazole core, its bromophenyl and thioether motifs are pharmacologically relevant for protein interaction studies .

- Crystal Structure Analog (): A bromophenyl-substituted imidazole with a pentyl chain and two phenyl groups.

Functional Group Comparisons

- Thioether vs. Ether Linkages : The 4-methylbenzylthio group in the target compound differs from ether-linked analogs (e.g., compound PTBIBI in ). Thioether groups generally exhibit greater metabolic stability and stronger hydrophobic interactions compared to ethers, which may enhance bioavailability .

Biological Activity

The compound (4-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel imidazole derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be described by the following formula:

This compound is synthesized through several steps involving the formation of the imidazole ring and subsequent functionalization. The general synthetic route includes:

- Formation of the Imidazole Ring : Achieved through condensation reactions involving glyoxal and amines.

- Introduction of Functional Groups : The bromophenyl and thioether groups are introduced via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies suggest that imidazole derivatives possess anticancer properties. A series of imidazole compounds were tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the nanomolar range. The mechanism is believed to involve the induction of apoptosis and interference with cell cycle progression .

Anti-inflammatory Effects

Imidazole derivatives have also been investigated for their anti-inflammatory activity. Research has shown that these compounds can inhibit pro-inflammatory cytokines, which positions them as potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

- Non-covalent Interactions : The presence of bromine and sulfur groups allows for hydrogen bonding and π-π stacking interactions with biological macromolecules.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar imidazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| (4-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | High | Moderate | Low |

| (3-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Low | High | High |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of a series of imidazole derivatives against human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner .

- Antimicrobial Screening : In vitro tests showed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.